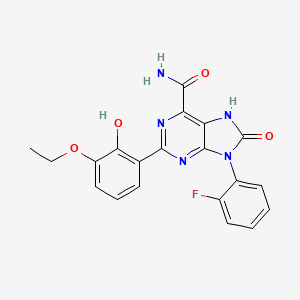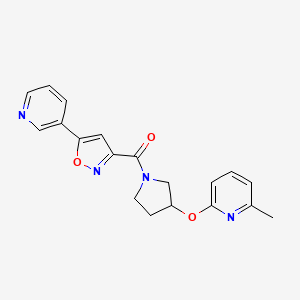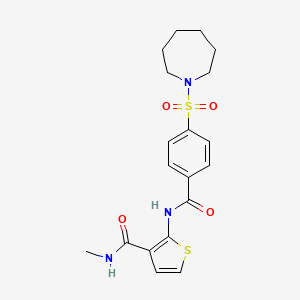![molecular formula C22H23N5O3S B2388635 N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396707-39-3](/img/structure/B2388635.png)
N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungicidal Applications
Research into pyrazolo[1,5-a]pyrimidine derivatives, which share a structural similarity with the compound , has demonstrated fungicidal activity against Basidiomycete species. These compounds were synthesized as analogs of systemic fungicides like carboxin, indicating their potential utility in agricultural science for the protection of crops against fungal pathogens (Huppatz, 1985).
Antimicrobial Activity
A variety of pyrazole, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds, due to their structural diversity and the presence of multiple heterocyclic frameworks, have shown promising results against a range of bacterial and fungal species, suggesting potential applications in the development of new antimicrobial agents (Abunada et al., 2008).
Synthesis of Heterocyclic Compounds
The compound and its analogs serve as key intermediates in the synthesis of a broad array of heterocyclic compounds. These include pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, and pyrido[2,3-d]pyrimidines, among others. Such compounds are of interest not only for their potential biological activities but also for their applications in material science, where their unique chemical structures could be exploited in the development of novel materials (El-Reedy et al., 1989).
Potential Anticancer and Anti-Inflammatory Applications
Several newly synthesized pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives have been evaluated for their anticancer activity against various cancer cell lines, as well as for their anti-5-lipoxygenase activity, which is indicative of potential anti-inflammatory properties. These findings highlight the potential of such compounds in the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-4,6-7,12,18H,5,8-11,13H2,1H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNOAIKVQPRDJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5CCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)


![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)


![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)